molecular formula C17H16F2N2O3 B2670574 N1-(2,5-difluorophenyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 899748-87-9

N1-(2,5-difluorophenyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2670574
CAS No.: 899748-87-9
M. Wt: 334.323
InChI Key: YFYYGWFZTWJRKQ-UHFFFAOYSA-N
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Description

N1-(2,5-difluorophenyl)-N2-(2-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C17H16F2N2O3 and its molecular weight is 334.323. The purity is usually 95%.
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Scientific Research Applications

Novel Synthetic Approaches and Chemical Properties

  • Synthesis of Oxalamides : A novel synthetic approach for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, showcasing the operational simplicity and high yield of the method. This method is valuable for producing anthranilic acid derivatives and oxalamides, indicating potential utility in synthesizing compounds like N1-(2,5-difluorophenyl)-N2-(2-methoxyphenethyl)oxalamide (Mamedov et al., 2016).

  • Characterization and Supramolecular Assemblies of Aryl–perfluoroaryl Oxalamides : Study on the cocrystallization of N,N′-diaryloxalamides with pentafluorophenol (pfp) highlights the role of hydrogen bonding and steric effects in the structure of supramolecular assemblies. This research could provide insights into the molecular interactions and assembly behaviors of related compounds, including this compound (Piotrkowska et al., 2007).

  • Electrochemical Applications : Oxalamide-based compounds have been explored for their electrochemical properties and applications in catalysis. For instance, compounds with oxalamide structures have been used in copper-catalyzed hydroxylation reactions, showcasing their potential as catalysts in organic synthesis (Xia et al., 2016).

Molecular Interactions and Stability

  • Intramolecular Hydrogen Bonding : Research on oxamide derivatives, including N-(2-hydroxyphenyl)-N′-(2-methoxyphenyl)oxamide, emphasizes the significance of intramolecular hydrogen bonding in stabilizing the molecular structure. These findings are relevant for understanding the chemical behavior and stability of this compound (Martínez-Martínez et al., 1998).

Reactivity and Catalysis

  • Reactivity of Oxalamide-Based Carbenes : The study of the reactivity of oxalamide-based carbene in the synthesis of cyclopropanation products and complexes with metals such as selenium and rhodium highlights the versatility of oxalamide compounds in organic synthesis and catalysis (Braun et al., 2012).

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3/c1-24-15-5-3-2-4-11(15)8-9-20-16(22)17(23)21-14-10-12(18)6-7-13(14)19/h2-7,10H,8-9H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYYGWFZTWJRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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